(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzo[f]chromen-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16F3N3O/c28-27(29,30)17-7-5-8-18(14-17)31-26-21(25-32-22-10-3-4-11-23(22)33-25)15-20-19-9-2-1-6-16(19)12-13-24(20)34-26/h1-15H,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHUUPHLVRBAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC(=C4)C(F)(F)F)O3)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides an overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety, a chromene unit, and a trifluoromethyl group. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors. For example, the synthesis could involve the reaction of 1H-benzimidazole derivatives with chromene compounds under acidic or basic conditions to yield the desired product.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several human cancer cell lines:
- Cell Lines Tested :
- Cervical cancer (HeLa)
- Bladder cancer (RT-112)
- Breast cancer (MCF-7)
In vitro assays have shown that this compound can induce apoptosis in these cell lines, with IC50 values indicating significant potency. For instance, a related compound exhibited IC50 values ranging from 5 to 20 µM against various cancer types, suggesting that this compound may exhibit similar activity.
Antibacterial Activity
The antibacterial properties of benzimidazole derivatives have also been explored. Studies indicate that certain structural features enhance activity against Gram-positive and Gram-negative bacteria. The compound's imidazole ring is known for its role in disrupting bacterial cell wall synthesis and DNA replication.
- Bacterial Strains Tested :
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Klebsiella pneumoniae
Preliminary data suggest that the compound may exhibit moderate antibacterial activity, although further testing is needed to establish minimum inhibitory concentrations (MICs).
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study evaluating various benzimidazole derivatives, compounds with similar structures to this compound demonstrated significant cytotoxic effects against HeLa cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications on the benzimidazole and chromene moieties can significantly influence biological activity. Compounds with electron-withdrawing groups like trifluoromethyl generally exhibit enhanced potency due to improved interactions with target proteins .
- In Vivo Studies : While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential of this compound. Current research is exploring the pharmacokinetics and bioavailability of related compounds in animal models to predict human efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells, potentially due to their ability to induce apoptosis through various pathways .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Derivatives of thiazole and imidazole have demonstrated effectiveness against bacterial strains, with some exhibiting activity comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups in the phenyl ring has been linked to enhanced antimicrobial efficacy .
Photophysical Properties
The photophysical characteristics of this compound are of particular interest for applications in optoelectronics and photonics. Studies have shown that compounds with similar chromophoric systems exhibit strong fluorescence and nonlinear optical properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzochromene Core : This is achieved through cyclization reactions involving appropriate phenolic and carbonyl compounds.
- Introduction of the Imidazole Moiety : The benzochromene derivative is then reacted with imidazole derivatives under basic conditions to form the final product.
- Trifluoromethylation : The incorporation of trifluoromethyl groups can be performed using electrophilic trifluoromethylation reagents, enhancing the compound's biological activity.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic approaches related to compounds structurally similar to this compound:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzimidazole Derivatives
Benzimidazole-containing compounds are widely studied for their pharmacological and material properties. For example:
- 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol (CAS RN: 313241-14-4) shares the benzimidazole core but lacks the chromen system and aniline substituent. Its melting point (248°C) and trifluoromethyl group highlight thermal stability and hydrophobicity, which are critical for drug delivery systems .
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Compound 4g) features a thiadiazole ring instead of benzochromen, with a methylphenyl substituent. Its IR spectra (1690, 1638 cm⁻¹) confirm carbonyl groups, which are absent in the target compound .
Table 1: Key Properties of Benzimidazole Derivatives
Chromen-Based Analogues
The benzo[f]chromen system in the target compound distinguishes it from simpler benzopyran derivatives.
Trifluoromethyl-Substituted Compounds
The trifluoromethyl group (-CF₃) is a critical feature shared with 3-[5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl]propan-1-ol . This group enhances metabolic stability and lipophilicity, which is advantageous in drug design . However, its placement on the aniline ring in the target compound may alter electronic conjugation compared to benzimidazole-substituted analogs.
Q & A
Q. What are the key synthetic strategies for preparing (Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline?
- Methodological Answer : Synthesis typically involves multi-step routes leveraging retrosynthetic analysis. Key steps include:
- Condensation reactions : Formation of the benzimidazole core via reactions between o-phenylenediamine and acyl chlorides or carboxylic acids under acidic conditions (e.g., polyphosphoric acid) .
- Chromen-3-ylidene assembly : Cyclization of substituted benzaldehydes with active methylene groups under microwave irradiation for improved yield (82%) and reduced reaction time (30 minutes) .
- Final coupling : Introduction of the trifluoromethylaniline moiety via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .
Table 1 : Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzimidazole formation | o-Phenylenediamine + m-toluic acid, PPA, 120°C | 75% | |
| Microwave-assisted step | DMF, 150°C, 30 min | 82% | |
| Purification | Silica gel chromatography (EtOAc:hexane 3:7) | >95% |
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., imine protons at δ 8.5–9.0 ppm) and confirms stereochemistry .
- FT-IR : Identifies functional groups (C=N stretch ~1600 cm⁻¹, CF3 vibrations ~1150 cm⁻¹) .
- UV-Vis : Correlates experimental λ_max with DFT-calculated electronic transitions (e.g., π→π* at ~350 nm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 486.1234) .
- XRD : Resolves Z-configuration via crystallographic data (if single crystals are obtainable) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal stability : Assessed via DSC (decomposition onset >200°C for similar benzothiazoles) .
- Photostability : UV-Vis monitoring under accelerated light exposure (e.g., 500 W Hg lamp, 24 hours) reveals minimal degradation .
- Solvent compatibility : Stable in DMSO and DMF; avoid prolonged exposure to protic solvents (e.g., MeOH) to prevent tautomerization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity during synthesis?
- Methodological Answer :
- Microwave assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours conventionally) and improves yield by 10–15% .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalytic systems : Use Pd(PPh3)4 for Suzuki-Miyaura couplings (2 mol%, 80°C) to minimize side products .
- Statistical design : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
Q. What approaches resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?
- Methodological Answer :
- Solvent correction in DFT : Include implicit solvent models (e.g., PCM for DMSO) to align calculated UV-Vis spectra with experimental data .
- Tautomerism analysis : Compare energy barriers for keto-enol tautomers via Gibbs free energy calculations to explain NMR peak splitting .
- Vibrational mode reassignment : Re-examine IR bands using scaled force constants (e.g., B3LYP/6-311+G(d,p)) to match experimental peaks .
Q. What in vitro assays are appropriate for evaluating its biological activity?
- Methodological Answer :
- Kinase inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution (MIC values vs. S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC50 <10 µM for active derivatives) .
Q. How do frontier orbital interactions influence its reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- HOMO-LUMO analysis : High HOMO density on the benzimidazole ring predicts nucleophilic attack at the trifluoromethylaniline moiety .
- Electrophilicity index (ω) : Calculated ω >1.5 eV suggests susceptibility to nucleophilic substitution at the chromene carbonyl .
- Steric effects : Allyl groups on benzo[d]thiazole hinder electrophilic addition at the imine site .
Q. What strategies mitigate competing side reactions during functional group transformations?
- Methodological Answer :
- Protecting groups : Temporarily mask amines with Boc groups during acylations .
- Low-temperature steps : Perform Grignard additions at –78°C to prevent overalkylation .
- Sequential reactions : Prioritize trifluoromethylation before benzimidazole cyclization to avoid CF3 group hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
